molecular formula C7H15NO B7966512 4-Amino-4-methyl-cyclohexanol

4-Amino-4-methyl-cyclohexanol

Cat. No.: B7966512
M. Wt: 129.20 g/mol
InChI Key: KVXJOQDOXLXUSA-UHFFFAOYSA-N
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Description

4-Amino-4-methyl-cyclohexanol is an organic compound with the molecular formula C7H15NO It is a derivative of cyclohexanol, where an amino group and a methyl group are substituted at the 4th position of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-4-methyl-cyclohexanol involves the catalytic hydrogenation of 4-methylcyclohexanone in the presence of ammonia. This reaction typically uses a platinum oxide catalyst in an aqueous solution . Another method involves the reduction of 4-methylcyclohexanone oxime using sodium in ethanol .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of 4-methylcyclohexanone using a platinum oxide catalyst in an aqueous medium. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-methyl-cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be further reduced to form cyclohexylamine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methylcyclohexanone or 4-methylcyclohexanal.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various N-substituted cyclohexanol derivatives.

Scientific Research Applications

4-Amino-4-methyl-cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4-methyl-cyclohexanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological receptors or enzymes. The exact pathways and molecular targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Aminocyclohexanol: Similar structure but lacks the methyl group at the 4th position.

    Cyclohexanol: The parent compound without the amino and methyl substitutions.

    4-Methylcyclohexanol: Similar structure but lacks the amino group.

Uniqueness

4-Amino-4-methyl-cyclohexanol is unique due to the presence of both an amino group and a methyl group on the cyclohexane ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-amino-4-methylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(8)4-2-6(9)3-5-7/h6,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXJOQDOXLXUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302563
Record name cis-4-Amino-4-methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923672-50-8
Record name cis-4-Amino-4-methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of example 45E (169 mg, 0.64 mmol), ammonium formate (105 mg, 1.67 mmol) and 10% palladium on carbon (7 mg) in isopropanol (5 mL) was heated at 80° C. for 1 hour. The reaction mixture was cooled and filtered through a plug of Celite. The filter pad was washed with ethyl acetate (50 mL), and the filtrate was concentrated in vacuo to afford the titled compound as an inseparable mixture of diastereomers. MS (CI) m/z 130 (M+1)+; 1H NMR (300 MHz, CDCl3) δ ppm 3.77-3.71 (m, 2H), 3.65-3.61 (m, 2H), 1.87-1.61 (m, 4H), 1.63-1.33 (m, 10H), 1.15 (s, 3H), 1.11 (s, 3H).
Name
mixture
Quantity
169 mg
Type
reactant
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
7 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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